N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide
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Overview
Description
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes an isoindole moiety and a phenyl group linked to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of the isoindole derivative. One common method involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then further reacted with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the isoindole structure but lacks the phenyl and butanamide groups.
N-phenylphthalimide: Similar structure but with different substituents on the phenyl ring.
N-(4-nitrophenyl)phthalimide: Contains a nitro group, leading to different reactivity and applications.
Uniqueness
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)9-17(22)20-12-3-5-13(6-4-12)25-14-7-8-15-16(10-14)19(24)21-18(15)23/h3-8,10-11H,9H2,1-2H3,(H,20,22)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRLGAVMJRMKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196943 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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